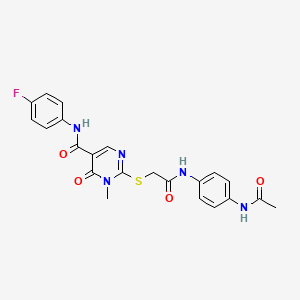
2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H20FN5O4S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrimidine core with various functional groups that may influence its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Features
The compound's structural formula can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C19H18N6O5S |
| Molecular Weight | 442.5 g/mol |
| Functional Groups | Acetamide, thioether, fluorophenyl group |
| Core Structure | Pyrimidine derivative |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially affecting metabolic pathways involved in cancer progression and microbial resistance.
- Receptor Interaction : The presence of various functional groups allows for the formation of hydrogen bonds and hydrophobic interactions with biological receptors, which could modulate their activity.
- Antimicrobial and Antitumor Activity : The compound's structural features suggest potential applications in antimicrobial and antitumor therapies, although detailed evaluations are necessary to confirm these effects .
Antimicrobial Properties
A study highlighted the significance of pyrimidine derivatives in antimicrobial activity. Compounds similar to the one have shown efficacy against various pathogens, including E. coli and S. aureus , due to their ability to disrupt bacterial cell functions .
Antitumor Activity
Research into related compounds has demonstrated promising antitumor effects. For instance, thiazole-bearing molecules have been reported to exhibit cytotoxicity against cancer cell lines, suggesting that structural components similar to those found in our compound could also confer anticancer properties .
Case Study 1: Enzyme Inhibition
In a study examining enzyme inhibitors, derivatives of pyrimidine were tested for their ability to inhibit specific enzymes linked to cancer metabolism. The results indicated that modifications in the structure could significantly enhance inhibitory activity.
Case Study 2: Antimicrobial Testing
Another investigation focused on antimicrobial properties involved testing various derivatives against clinical isolates of bacteria. The findings showed that certain modifications led to increased potency against resistant strains, suggesting a potential for developing new antibiotics based on this compound's structure .
特性
IUPAC Name |
2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4S/c1-13(29)25-15-7-9-16(10-8-15)26-19(30)12-33-22-24-11-18(21(32)28(22)2)20(31)27-17-5-3-14(23)4-6-17/h3-11H,12H2,1-2H3,(H,25,29)(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXGHCKCPUFGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














